molecular formula C30H39ClN4O7 B3418164 (2S,4R)-methyl 4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)-1-((S)-3,3-dimethyl-2-((((1R,2R)-2-(pent-4-en-1-yl)cyclopropoxy)carbonyl)amino)butanoyl)pyrrolidine-2-carboxylate CAS No. 1206524-81-3

(2S,4R)-methyl 4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)-1-((S)-3,3-dimethyl-2-((((1R,2R)-2-(pent-4-en-1-yl)cyclopropoxy)carbonyl)amino)butanoyl)pyrrolidine-2-carboxylate

Cat. No.: B3418164
CAS No.: 1206524-81-3
M. Wt: 603.1 g/mol
InChI Key: MPVWHHNFEXCUQC-PCRSXPRCSA-N
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Description

This compound is a structurally complex pyrrolidine derivative featuring a (2S,4R)-configured pyrrolidine core. Key substituents include:

  • An (S)-3,3-dimethyl-2-((((1R,2R)-2-(pent-4-en-1-yl)cyclopropoxy)carbonyl)amino)butanoyl moiety at the 1-position, contributing steric bulk and stereochemical complexity.
  • A methyl ester at the 2-position, which may influence solubility and metabolic stability.

Properties

IUPAC Name

methyl (2S,4R)-4-(3-chloro-7-methoxyquinoxalin-2-yl)oxy-1-[(2S)-3,3-dimethyl-2-[[(1R,2R)-2-pent-4-enylcyclopropyl]oxycarbonylamino]butanoyl]pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39ClN4O7/c1-7-8-9-10-17-13-23(17)42-29(38)34-24(30(2,3)4)27(36)35-16-19(15-22(35)28(37)40-6)41-26-25(31)32-20-12-11-18(39-5)14-21(20)33-26/h7,11-12,14,17,19,22-24H,1,8-10,13,15-16H2,2-6H3,(H,34,38)/t17-,19-,22+,23-,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVWHHNFEXCUQC-PCRSXPRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N1CC(CC1C(=O)OC)OC2=NC3=C(C=CC(=C3)OC)N=C2Cl)NC(=O)OC4CC4CCCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)OC)OC2=NC3=C(C=CC(=C3)OC)N=C2Cl)NC(=O)O[C@@H]4C[C@H]4CCCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39ClN4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501100456
Record name L-Proline, 3-methyl-N-[[[(1R,2R)-2-(4-penten-1-yl)cyclopropyl]oxy]carbonyl]-L-valyl-4-[(3-chloro-7-methoxy-2-quinoxalinyl)oxy]-, methyl ester, (4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501100456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

603.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206524-81-3
Record name L-Proline, 3-methyl-N-[[[(1R,2R)-2-(4-penten-1-yl)cyclopropyl]oxy]carbonyl]-L-valyl-4-[(3-chloro-7-methoxy-2-quinoxalinyl)oxy]-, methyl ester, (4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206524-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Proline, 3-methyl-N-[[[(1R,2R)-2-(4-penten-1-yl)cyclopropyl]oxy]carbonyl]-L-valyl-4-[(3-chloro-7-methoxy-2-quinoxalinyl)oxy]-, methyl ester, (4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501100456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (2S,4R)-methyl 4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)-1-((S)-3,3-dimethyl-2-((((1R,2R)-2-(pent-4-en-1-yl)cyclopropoxy)carbonyl)amino)butanoyl)pyrrolidine-2-carboxylate , identified by CAS No. 1206524-81-3 , is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C30H39ClN4O7C_{30}H_{39}ClN_{4}O_{7}, with a molecular weight of 603.11 g/mol . It features a quinoxaline moiety, which is known for its pharmacological significance, particularly in medicinal chemistry.

Key Properties

PropertyValue
Molecular Weight603.11 g/mol
CAS Number1206524-81-3
Chemical FormulaC30H39ClN4O7
SolubilityNot specified

The biological activity of this compound is largely attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. The presence of the quinoxaline structure suggests potential activity against kinases and other protein targets.

Pharmacological Studies

  • Antitumor Activity : Preliminary studies indicate that compounds containing quinoxaline derivatives exhibit significant antitumor properties. The mechanism may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.
  • Antimicrobial Properties : Research has suggested that similar quinoxaline derivatives possess antimicrobial activity against various bacterial strains, possibly through disruption of bacterial cell wall synthesis or interference with protein synthesis.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes related to cancer metabolism or bacterial survival mechanisms, although specific enzyme targets need further elucidation.

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of a related quinoxaline derivative in vitro and in vivo. The results demonstrated a significant reduction in tumor size in animal models treated with the compound, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial activity of quinoxaline derivatives against resistant bacterial strains. The study found that these compounds exhibited potent inhibitory effects, highlighting their potential as new antibiotic agents.

Scientific Research Applications

HCV Protease Inhibition

One of the primary applications of this compound lies in its role as an inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. Research indicates that derivatives incorporating quinoxaline moieties, such as this compound, exhibit significant potency against drug-resistant variants of HCV. The flexible P2 quinoxaline moiety allows for better accommodation of mutations that confer resistance, making it a promising candidate for further structure-activity relationship (SAR) studies aimed at enhancing antiviral efficacy .

Anticancer Activity

Quinoxaline derivatives have been explored for their anticancer properties. Studies suggest that compounds with similar structural features can induce apoptosis in cancer cells and inhibit tumor growth. The incorporation of specific substituents can enhance selectivity towards cancer cells while minimizing toxicity to normal cells. This compound's unique structure may provide a scaffold for developing new anticancer agents .

Neuroprotective Effects

Emerging research points to the potential neuroprotective effects of quinoxaline derivatives. Compounds with similar frameworks have shown promise in models of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. Investigating the neuroprotective properties of this compound could lead to novel treatments for conditions like Alzheimer's disease .

Case Studies

StudyObjectiveFindings
HCV Protease InhibitionAssess the efficacy of quinoxaline derivatives against HCVThe compound demonstrated low nanomolar EC50 values against resistant strains, indicating high potency .
Anticancer ActivityEvaluate the cytotoxic effects on cancer cell linesSimilar compounds showed significant apoptosis induction and reduced viability in various cancer cell lines .
NeuroprotectionInvestigate protective effects in neuronal culturesQuinoxaline derivatives exhibited reduced oxidative damage and improved cell survival rates under stress conditions .

Comparison with Similar Compounds

Structural Insights :

  • The quinoxaline group in the target compound distinguishes it from analogues with simpler aromatic or aliphatic substituents (e.g., cyclobutanecarbonyloxy in ).
  • The (1R,2R)-pent-4-en-1-yl cyclopropoxy group introduces conformational rigidity and unsaturated bonds, which are absent in Example 30’s isoindolinone-based structure .

Target Compound vs. Pyrrolidine Derivatives

  • Target Compound: Likely synthesized via multi-step protocols involving: Pyrrolidine core functionalization (e.g., Mitsunobu reaction for ether formation at the 4-position). Peptide coupling for the (S)-3,3-dimethylbutanoyl group, similar to methods using HATU or other carbodiimides .
  • Analogues :
    • Example 30 (EP 3 612 519 B1) employs Suzuki-Miyaura cross-coupling for aryl-boronate integration .
    • (2S,4R)-4-methanesulfonyloxy derivatives () use mesylation at low temperatures (-15°C) to retain stereochemistry .

Yield and Purity Challenges :

  • The target compound’s stereochemical complexity likely reduces synthetic yields compared to simpler analogues like (2S,4S)-methyl 4-(cyclobutanecarbonyloxy) derivatives .

Gaps in Research :

  • No direct evidence links the target compound to ferroptosis induction or anticancer activity.

Q & A

Q. What safety precautions are critical when handling this compound, and how should accidental exposure be managed?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors .
  • First Aid:
  • Skin Contact: Immediately wash with soap and water for 15 minutes; remove contaminated clothing .
  • Eye Exposure: Rinse with water for 15 minutes, holding eyelids open. Seek medical attention if irritation persists .
  • Inhalation: Move to fresh air; administer oxygen if breathing is labored .
    • Storage: Keep in a sealed container under inert gas (e.g., nitrogen) at –20°C to prevent degradation .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • High-Throughput Screening (HTS): Use HTS platforms to test reaction conditions (solvent, temperature, catalysts) in parallel. For example, evaluate dichloromethane vs. THF as solvents for coupling reactions .
  • Flow Chemistry: Implement continuous-flow systems to enhance reproducibility and scalability. This approach minimizes side reactions, as seen in Swern oxidation optimizations .
  • Purification: Employ gradient elution on reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) to isolate the product from stereoisomeric impurities .

Q. What analytical techniques are recommended for characterizing this compound’s structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to confirm stereochemistry (e.g., coupling constants for pyrrolidine ring protons) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (±2 ppm accuracy) via ESI-HRMS in positive ion mode .
  • Chiral HPLC: Confirm enantiomeric purity using a Chiralpak® IA column with hexane/isopropanol (90:10) at 1.0 mL/min .

Advanced Research Questions

Q. How can researchers ensure stereochemical fidelity during the synthesis of the cyclopropane and pyrrolidine moieties?

Methodological Answer:

  • Chiral Auxiliaries: Incorporate (1R,2R)-configured cyclopropane precursors to enforce correct stereochemistry during ring-opening reactions .
  • Asymmetric Catalysis: Use Rh(II)-catalyzed cyclopropanation with diazo esters to control the cyclopropane’s stereochemistry .
  • X-ray Crystallography: Confirm absolute configuration of intermediates (e.g., tert-butoxycarbonyl-protected pyrrolidine) via single-crystal analysis .

Q. How should contradictory bioactivity data from different assays (e.g., enzyme inhibition vs. cellular efficacy) be resolved?

Methodological Answer:

  • Dose-Response Analysis: Perform IC50_{50} determinations across multiple assays (e.g., fluorescence polarization vs. SPR) to identify assay-specific artifacts .
  • Molecular Dynamics (MD) Simulations: Model compound-target interactions to assess binding kinetics and off-target effects under physiological conditions .
  • Meta-Analysis: Apply machine learning to cross-reference bioactivity data with structural analogs in public databases (e.g., PubChem) .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial designs to identify critical process parameters (e.g., reaction time, stoichiometry) and optimize robustness .
  • In-Line Analytics: Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
  • Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) to identify degradation pathways and refine storage protocols .

Q. How do non-covalent interactions (e.g., π-π stacking, hydrogen bonding) influence this compound’s target binding and stability?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to assess hydrogen bonding contributions .
  • Crystallographic Studies: Resolve co-crystal structures with target proteins to map π-π interactions between the quinoxaline ring and aromatic residues .
  • Solvent Accessibility Analysis: Use molecular docking to predict hydrophobic interactions mediated by the pent-4-en-1-yl cyclopropane group .

Q. What computational and experimental frameworks enhance reproducibility in multi-step syntheses?

Methodological Answer:

  • Electronic Lab Notebooks (ELNs): Document reaction conditions, yields, and spectral data in standardized formats (e.g., HELM notation) .
  • Cheminformatics Pipelines: Automate data extraction from literature (e.g., Reaxys) to benchmark synthetic routes against published protocols .
  • Collaborative Validation: Share batches with independent labs for cross-validation of bioactivity and purity metrics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4R)-methyl 4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)-1-((S)-3,3-dimethyl-2-((((1R,2R)-2-(pent-4-en-1-yl)cyclopropoxy)carbonyl)amino)butanoyl)pyrrolidine-2-carboxylate
Reactant of Route 2
(2S,4R)-methyl 4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)-1-((S)-3,3-dimethyl-2-((((1R,2R)-2-(pent-4-en-1-yl)cyclopropoxy)carbonyl)amino)butanoyl)pyrrolidine-2-carboxylate

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